molecular formula C10H21NO2 B8468902 4-(1-Amino-propyl)-4-methoxy-cyclohexanol

4-(1-Amino-propyl)-4-methoxy-cyclohexanol

Cat. No.: B8468902
M. Wt: 187.28 g/mol
InChI Key: IWPSLSGBJAELSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Amino-propyl)-4-methoxy-cyclohexanol is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

4-(1-aminopropyl)-4-methoxycyclohexan-1-ol

InChI

InChI=1S/C10H21NO2/c1-3-9(11)10(13-2)6-4-8(12)5-7-10/h8-9,12H,3-7,11H2,1-2H3

InChI Key

IWPSLSGBJAELSN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1(CCC(CC1)O)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

35 mL of ammonia were condensed into a Schlenk flask, cooled in a dryice-isopropanol bath. 170 mg of sodium were dissolved and 1.1 g of 40, dissolved in 3 mL of dry tetrahydrofurane, were added. After complete conversion, the reaction was quenched by addition of methanol and the mixture was warmed to room temperature. The solvents were evaporated and the crude material was taken up in methanol and dilute hydrochloric acid and evaporated several times to give 1.19 g of crude product as a cis/trans mixture, which was used directly in the next step, Rt=0.10 min (Method P). Detected mass: 188.1 (M+H+).
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step Two
Name
40
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.